

Technical Guide: Cbz-NH-PEG2-C2-acid for Advanced Drug Development

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Compound of Interest		
Compound Name:	Cbz-NH-PEG2-C2-acid	
Cat. No.:	B606517	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cbz-NH-PEG2-C2-acid**, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a plausible synthesis protocol, and its application in the assembly of PROTACs for targeted protein degradation.

Core Compound Data

Quantitative data for **Cbz-NH-PEG2-C2-acid** is summarized in the table below for easy reference.



Property	Value	Source
CAS Number	1347750-76-8	[1]
Molecular Weight	311.33 g/mol	[1]
Molecular Formula	C15H21NO6	[1]
IUPAC Name	3-(2-(2- ((benzyloxy)carbonyl)amino)et hoxy)ethoxy)propanoic acid	N/A
Synonyms	Cbz-N-amido-PEG2-acid, Cbz- NH-PEG2-Propionic acid	[1]
Appearance	White to off-white solid or oil	N/A
Purity	Typically >95%	N/A
Storage	Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable.	N/A
Solubility	Soluble in DMSO, DMF, and other polar organic solvents.	N/A

Introduction to Cbz-NH-PEG2-C2-acid in PROTAC Technology

Cbz-NH-PEG2-C2-acid is a heterobifunctional linker that plays a pivotal role in the design and synthesis of PROTACs.[2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the

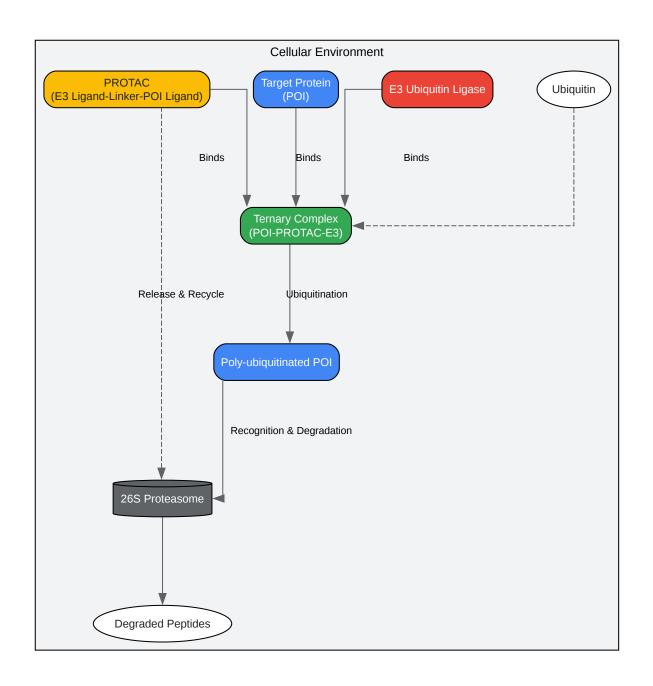


molecule's physicochemical properties such as solubility and cell permeability.[4][5] The polyethylene glycol (PEG) component of **Cbz-NH-PEG2-C2-acid** enhances the hydrophilicity and can improve the pharmacokinetic properties of the resulting PROTAC.[2] The Cbz-protected amine and the terminal carboxylic acid provide orthogonal handles for the sequential conjugation of the E3 ligase and POI ligands.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is facilitated by linkers such as **Cbz-NH-PEG2-C2-acid**.





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Caption: General mechanism of PROTAC-mediated protein degradation.



Experimental Protocols

This section details a plausible synthetic route for **Cbz-NH-PEG2-C2-acid** and a general protocol for its subsequent use in the synthesis of a PROTAC.

Synthesis of Cbz-NH-PEG2-C2-acid

A plausible synthetic route for **Cbz-NH-PEG2-C2-acid** is a multi-step process involving the protection of an amino-PEGylated starting material followed by modification to introduce the carboxylic acid moiety.

Materials:

- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- · Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃) or other suitable base
- Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄)
- Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
- · Diethyl ether
- Silica gel for column chromatography

Procedure:

- · Cbz Protection of the Amine:
 - Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in a suitable solvent such as a mixture of water and dichloromethane.
 - Cool the solution in an ice bath.



- Slowly add benzyl chloroformate and a base (e.g., sodium bicarbonate) to the reaction mixture while stirring vigorously.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Perform an aqueous workup, extracting the product into dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.
- Oxidation of the Alcohol to a Carboxylic Acid:
 - Dissolve the Cbz-protected intermediate in a suitable solvent like acetone.
 - Cool the solution in an ice bath.
 - Slowly add an oxidizing agent, such as Jones reagent, to the solution.
 - Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with isopropanol).
 - Perform a workup to isolate the crude product. This may involve filtration and extraction.
 - Purify the crude product by flash column chromatography on silica gel to obtain the final **Cbz-NH-PEG2-C2-acid**.

PROTAC Synthesis using Cbz-NH-PEG2-C2-acid

This protocol describes a general two-step process for synthesizing a PROTAC using **Cbz-NH-PEG2-C2-acid**. This involves an initial amide coupling reaction followed by deprotection of the Cbz group and a second amide coupling.

Part 1: Amide Coupling with the First Ligand (e.g., E3 Ligase Ligand)

Materials:

Cbz-NH-PEG2-C2-acid



- E3 ligase ligand with a free amine group
- Amide coupling reagents (e.g., HATU, HOBt, EDC)
- A non-nucleophilic base (e.g., DIPEA)
- Anhydrous DMF or other suitable aprotic solvent
- HPLC for purification

Procedure:

- · Activation of the Carboxylic Acid:
 - Dissolve Cbz-NH-PEG2-C2-acid (1 equivalent) in anhydrous DMF.
 - Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
 - Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]
- · Coupling Reaction:
 - To the activated linker solution, add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
 - Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[4]
- Work-up and Purification:
 - Once the reaction is complete, perform an aqueous workup and extract the product.
 - Purify the resulting Cbz-protected E3 ligase-linker conjugate by preparative HPLC.

Part 2: Cbz Deprotection and Amide Coupling with the Second Ligand (e.g., POI Ligand)

Materials:

Cbz-protected E3 ligase-linker conjugate



- Palladium on carbon (Pd/C, 10%)
- Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)
- Methanol or other suitable solvent for hydrogenation
- POI ligand with a free carboxylic acid group
- Amide coupling reagents and base as in Part 1
- Anhydrous DMF

Procedure:

- · Cbz Deprotection:
 - Dissolve the purified Cbz-protected conjugate in methanol.
 - Add a catalytic amount of 10% Pd/C.
 - Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the deprotection is complete (monitored by LC-MS).[6]
 - Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand conjugate.
- Second Amide Coupling:
 - In a separate flask, dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF and activate it using a coupling reagent and base as described in Part 1, Step 1.
 - Add the deprotected amine-linker-E3 ligase ligand conjugate (1 equivalent) to the activated POI ligand solution.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.

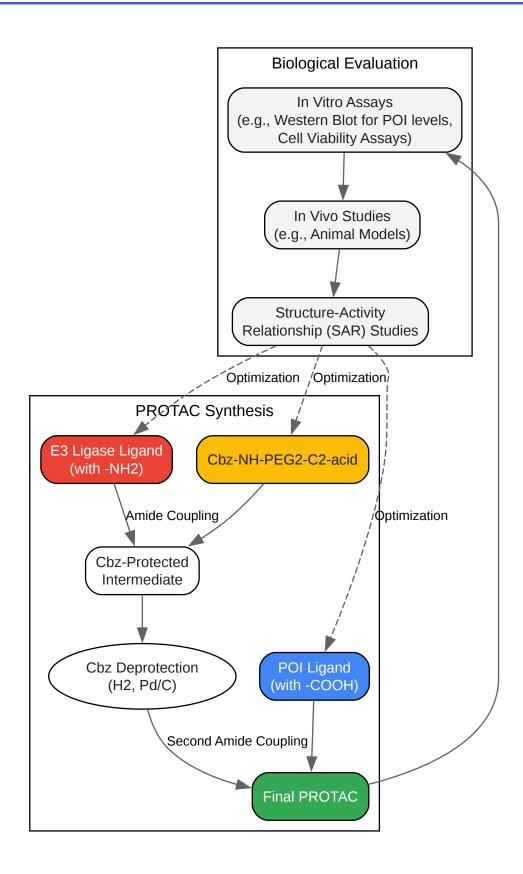


- Final Purification:
 - Perform a final workup and purify the crude PROTAC molecule by preparative HPLC to yield the final product.

Logical Workflow for PROTAC Development

The following diagram outlines the general workflow for the synthesis and application of a PROTAC utilizing a heterobifunctional linker like **Cbz-NH-PEG2-C2-acid**.





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Caption: General workflow for PROTAC synthesis and evaluation.



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